molecular formula C8H5IN2 B11858186 6-Iodocinnoline

6-Iodocinnoline

Cat. No.: B11858186
M. Wt: 256.04 g/mol
InChI Key: BEKBYGIAKIOYRC-UHFFFAOYSA-N
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Description

6-Iodocinnoline is a heterocyclic aromatic compound derived from cinnoline, a bicyclic structure featuring two adjacent nitrogen atoms.

Key characteristics of cinnoline derivatives include their planar aromatic structure, which allows for π-π interactions, and the electron-deficient nature due to the two nitrogen atoms. The introduction of iodine, a heavy halogen, enhances polarizability and may facilitate halogen bonding, making this compound a candidate for catalytic or medicinal chemistry applications .

Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

6-iodocinnoline

InChI

InChI=1S/C8H5IN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H

InChI Key

BEKBYGIAKIOYRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Iodocinnoline can be synthesized through several methods. One common approach involves the iodination of cinnoline derivatives. For instance, the reaction of cinnoline with iodine in the presence of an oxidizing agent such as nitric acid can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a cinnoline derivative is reacted with an iodine source under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Iodocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Iodocinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-iodocinnoline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with cellular proteins and nucleic acids, disrupting their normal functions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 6-Iodocinnoline with structurally similar compounds, emphasizing substituent effects and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituent(s) Key Properties/Applications
This compound C₈H₅IN₂ 256.05 Cinnoline Iodine (6-position) Potential halogen bonding, electron-deficient aromatic system
6-Ethynylcinnoline C₁₀H₆N₂ 154.17 Cinnoline Ethynyl (6-position) High reactivity in cross-coupling reactions; used in organic synthesis
6-Iodoquinoline C₉H₆IN 255.06 Quinoline Iodine (6-position) Laboratory chemical; precursor in metal-catalyzed reactions
2-Iodo-6-nitroaniline C₆H₅IN₂O₂ 264.02 Aniline Iodo (2-position), nitro (6-position) Intermediate in dye synthesis; strong electron-withdrawing effects
2-Iodoaniline C₆H₆IN 219.02 Aniline Iodo (2-position) Soluble in DMSO; pharmaceutical intermediate
Key Observations:

Core Structure Differences: Cinnoline derivatives (e.g., this compound, 6-Ethynylcinnoline) are more electron-deficient than quinoline or aniline derivatives due to the dual nitrogen atoms. This enhances their suitability for electrophilic substitution or coordination chemistry.

Substituent Effects: Iodine: Enhances molecular weight and polarizability. Ethynyl: Introduces sp-hybridized carbon, enabling Sonogashira couplings. Compared to iodine, ethynyl groups reduce steric bulk but increase reactivity toward alkynes . Nitro: In 2-Iodo-6-nitroaniline, the nitro group strongly withdraws electrons, making the compound less basic than iodocinnolines .

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